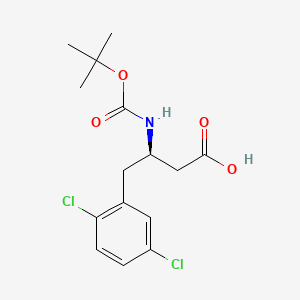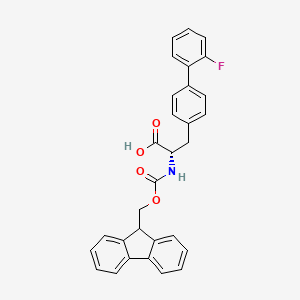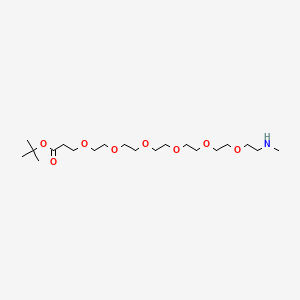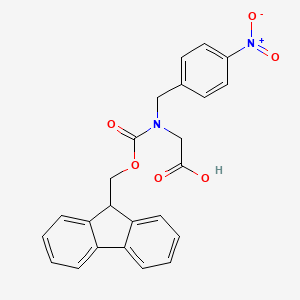
(2S,4R)-N-Boc-4-Allyloxyproline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-N-Boc-4-Allyloxyproline is a chiral amino acid derivative that has garnered interest in various fields of research due to its unique structural and chemical properties. This compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, an allyloxy substituent at the 4-position, and a proline backbone. The stereochemistry of the compound is defined by the (2S,4R) configuration, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-N-Boc-4-Allyloxyproline typically involves several key steps, including the protection of the amino group, the introduction of the allyloxy group, and the formation of the proline ring. One common method involves the use of a Mitsunobu reaction to introduce the allyloxy group. This reaction is carried out under mild conditions using reagents such as diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in the presence of an alcohol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions is essential to achieve the desired stereochemistry and avoid the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-N-Boc-4-Allyloxyproline undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol under appropriate conditions.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.
Substitution: The allyloxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield an epoxide, while reduction of the Boc group results in the formation of the free amine.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (2S,4R)-N-Boc-4-Allyloxyproline involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets with high specificity. This can lead to the modulation of enzymatic activity or receptor signaling pathways. For example, the compound may act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-Fluoroproline: This compound has a fluorine atom at the 4-position instead of an allyloxy group.
(2S,4S)-N-Boc-4-Allyloxyproline: The stereoisomer of (2S,4R)-N-Boc-4-Allyloxyproline, which has different stereochemistry at the 4-position.
(2S,4R)-4-Methylproline: This compound has a methyl group at the 4-position and is used in the design of anti-tuberculosis drugs due to its ability to bind to specific protein targets.
Uniqueness
The uniqueness of this compound lies in its combination of a Boc protecting group and an allyloxy substituent, which provides a balance of stability and reactivity. Its specific stereochemistry also allows for precise interactions with biological targets, making it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-enoxypyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-5-6-18-9-7-10(11(15)16)14(8-9)12(17)19-13(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,15,16)/t9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBHRAKGKXHIAB-ZJUUUORDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-4-(3,5-dimethylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B8233314.png)
![(2S)-4-(3-chloro-5-methylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B8233317.png)

![(2S)-4-(3-ethylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B8233340.png)
![4-[2-(2-Aminoethoxy)ethoxy]butanoic acid tert-butyl ester](/img/structure/B8233348.png)



![(2S)-3-[5-(benzyloxy)-1H-indol-3-yl]-2-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B8233370.png)





